molecular formula C9H11NO3 B13747918 Acetamide,N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-YL)-

Acetamide,N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-YL)-

Cat. No.: B13747918
M. Wt: 181.19 g/mol
InChI Key: XDRRSHPWZDFMNM-UHFFFAOYSA-N
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Description

Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- is a complex organic compound with a unique structure that includes a cyclohexadienone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- typically involves the reaction of specific precursors under controlled conditions. One common method includes the hydrolysis of a precursor compound followed by coupling with an amine in the presence of a suitable catalyst . The reaction conditions often require dry solvents and specific temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield more reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents and temperatures to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound.

Scientific Research Applications

Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Acetamide, N-(3-hydroxy-3-methyl-6-oxo-1,4-cyclohexadien-1-yl)- apart from similar compounds is its unique cyclohexadienone ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-(3-hydroxy-3-methyl-6-oxocyclohexa-1,4-dien-1-yl)acetamide

InChI

InChI=1S/C9H11NO3/c1-6(11)10-7-5-9(2,13)4-3-8(7)12/h3-5,13H,1-2H3,(H,10,11)

InChI Key

XDRRSHPWZDFMNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(C=CC1=O)(C)O

Origin of Product

United States

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